molecular formula C14H13BrO2 B3242769 4-Bromo-4'-(methoxymethoxy)-1,1'-biphenyl CAS No. 153407-10-4

4-Bromo-4'-(methoxymethoxy)-1,1'-biphenyl

Cat. No.: B3242769
CAS No.: 153407-10-4
M. Wt: 293.15 g/mol
InChI Key: LCZYCRHMKIVJKF-UHFFFAOYSA-N
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Description

4-Bromo-4’-(methoxymethoxy)-1,1’-biphenyl is an organic compound with the molecular formula C13H11BrO2 It is a derivative of biphenyl, where one of the phenyl rings is substituted with a bromine atom and a methoxymethoxy group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromo-4’-(methoxymethoxy)-1,1’-biphenyl typically involves the bromination of 4’-methoxymethoxy-1,1’-biphenyl. One common method is the use of bromine (Br2) in the presence of a catalyst such as iron (Fe) or aluminum bromide (AlBr3). The reaction is usually carried out in an inert solvent like dichloromethane (CH2Cl2) at low temperatures to control the reaction rate and yield.

Industrial Production Methods

Industrial production of this compound may involve more scalable methods, such as continuous flow reactors, which allow for better control over reaction conditions and higher yields. The use of automated systems can also enhance the efficiency and safety of the production process.

Chemical Reactions Analysis

Types of Reactions

4-Bromo-4’-(methoxymethoxy)-1,1’-biphenyl can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be replaced by other substituents through nucleophilic aromatic substitution (S_NAr) reactions.

    Oxidation Reactions: The methoxymethoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction Reactions: The bromine atom can be reduced to form the corresponding hydrogenated biphenyl derivative.

Common Reagents and Conditions

    Substitution: Reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) in polar aprotic solvents such as dimethyl sulfoxide (DMSO) are commonly used.

    Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or palladium on carbon (Pd/C) under hydrogen atmosphere.

Major Products

    Substitution: Formation of various substituted biphenyl derivatives.

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of hydrogenated biphenyl derivatives.

Scientific Research Applications

4-Bromo-4’-(methoxymethoxy)-1,1’-biphenyl has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Bromo-4’-(methoxymethoxy)-1,1’-biphenyl involves its interaction with specific molecular targets and pathways. For example, its anti-senescence effects on human endothelial cells are attributed to its ability to selectively target and eliminate senescent cells, thereby promoting cellular rejuvenation . The exact molecular targets and pathways involved in these effects are still under investigation.

Comparison with Similar Compounds

Similar Compounds

    4-Bromo-4’-methoxybiphenyl: Similar structure but lacks the methoxymethoxy group.

    4-Bromo-4’-methylbiphenyl: Similar structure but has a methyl group instead of the methoxymethoxy group.

    4-Bromo-4’-fluorobiphenyl: Similar structure but has a fluorine atom instead of the methoxymethoxy group.

Uniqueness

4-Bromo-4’-(methoxymethoxy)-1,1’-biphenyl is unique due to the presence of both a bromine atom and a methoxymethoxy group, which confer distinct chemical reactivity and potential biological activities compared to its analogs.

Properties

IUPAC Name

1-bromo-4-[4-(methoxymethoxy)phenyl]benzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13BrO2/c1-16-10-17-14-8-4-12(5-9-14)11-2-6-13(15)7-3-11/h2-9H,10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LCZYCRHMKIVJKF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCOC1=CC=C(C=C1)C2=CC=C(C=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13BrO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501269260
Record name 4-Bromo-4′-(methoxymethoxy)-1,1′-biphenyl
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501269260
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

293.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

153407-10-4
Record name 4-Bromo-4′-(methoxymethoxy)-1,1′-biphenyl
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=153407-10-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Bromo-4′-(methoxymethoxy)-1,1′-biphenyl
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501269260
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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